molecular formula C17H18N4O B12479111 N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine

N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B12479111
M. Wt: 294.35 g/mol
InChI Key: IMSHQNRGGQCGDE-UHFFFAOYSA-N
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Description

N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-[(3-methylbenzyl)oxy]benzyl chloride with 4H-1,2,4-triazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antifungal and antibacterial properties.

    Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(1H-1,2,4-triazol-3-yl)amine
  • N-Benzylmethylamine
  • 4-(2-(N-Benzyl-N-methylamino)ethoxy)-3,5-dichlorobenzenamine

Uniqueness

N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern on the benzyl and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

N-[[3-[(3-methylphenyl)methoxy]phenyl]methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4O/c1-14-4-2-6-16(8-14)11-22-17-7-3-5-15(9-17)10-20-21-12-18-19-13-21/h2-9,12-13,20H,10-11H2,1H3

InChI Key

IMSHQNRGGQCGDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)CNN3C=NN=C3

Origin of Product

United States

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